molecular formula C20H25Cl2NO B1389121 3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline CAS No. 1040689-65-3

3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline

Cat. No.: B1389121
CAS No.: 1040689-65-3
M. Wt: 366.3 g/mol
InChI Key: GTZWBNKFCKTHFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline typically involves the reaction of 3,5-dichloroaniline with 4-(heptyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-[4-(methoxy)benzyl]aniline
  • 3,5-Dichloro-N-[4-(ethoxy)benzyl]aniline
  • 3,5-Dichloro-N-[4-(butoxy)benzyl]aniline

Uniqueness

3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline is unique due to its heptyloxy substituent, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it particularly useful in studies involving membrane proteins and hydrophobic environments.

Properties

IUPAC Name

3,5-dichloro-N-[(4-heptoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Cl2NO/c1-2-3-4-5-6-11-24-20-9-7-16(8-10-20)15-23-19-13-17(21)12-18(22)14-19/h7-10,12-14,23H,2-6,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZWBNKFCKTHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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